Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride
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Overview
Description
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride is a chemical compound with the molecular formula C16H26ClN3O and a molecular weight of 311.85 g/mol . It is known for its unique structure, which includes a phenol group substituted with amino and pyrrolidinylmethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride involves several steps. One common method includes the reaction of 4-amino-2,6-dichlorophenol with pyrrolidine in the presence of a base to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced phenol derivatives.
Scientific Research Applications
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Phenol, 4-amino-2,6-bis(1-pyrrolidinylmethyl)-, hydrochloride can be compared with other similar compounds, such as:
Phenol, 4-amino-2,6-dimethyl-: This compound has similar structural features but lacks the pyrrolidinylmethyl groups, resulting in different chemical and biological properties.
Phenol, 4-amino-2,6-diethyl-:
Phenol, 4-amino-2,6-bis(methyl)-: This compound has methyl groups instead of pyrrolidinylmethyl groups, affecting its chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
85236-52-8 |
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Molecular Formula |
C16H26ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
4-amino-2,6-bis(pyrrolidin-1-ylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25N3O.ClH/c17-15-9-13(11-18-5-1-2-6-18)16(20)14(10-15)12-19-7-3-4-8-19;/h9-10,20H,1-8,11-12,17H2;1H |
InChI Key |
OKJGXEVZKFNUQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC(=C2O)CN3CCCC3)N.Cl |
Origin of Product |
United States |
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